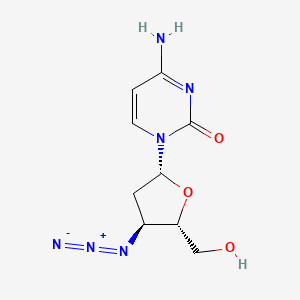

Cytidin, 3'-Azido-2',3'-Dideoxy-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3'-azido-2',3'-dideoxy nucleosides involves several chemical reactions, starting from the corresponding 2'-deoxyribonucleosides. The process includes the introduction of an azido group at the 3' position of the sugar moiety. For example, the synthesis of 3'-azido analogues of pyrimidine deoxyribonucleosides has been reported, showcasing the methodology for introducing the azido group and evaluating the biological activity of these compounds (Lin & Mancini, 1983).

Molecular Structure Analysis

The molecular structure of 3'-azido-2',3'-dideoxy nucleosides has been characterized using techniques such as X-ray crystallography. The structure of 2',3'-dideoxycytidine, a related compound, was determined, revealing unusual conformational features that may be relevant to its antiviral activity (Birnbaum, Lin, & Prusoff, 1988).

Wissenschaftliche Forschungsanwendungen

Anti-HIV-Medikamente

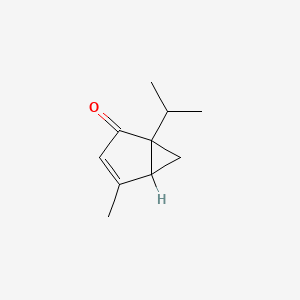

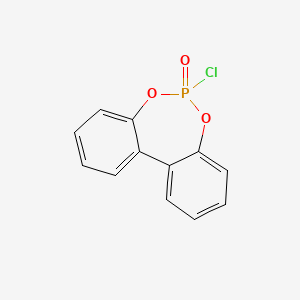

Die Verbindung wird bei der Synthese von Anti-HIV-Medikamenten wie Stavudin (d4T), Zalcitabin (ddC) und Didanosin (ddI) verwendet. Diese Medikamente gehören zu einer Klasse chemotherapeutischer Mittel, die als Nukleosid-Reverse-Transkriptase-Inhibitoren (NRTI) bekannt sind und im Kampf gegen HIV eine entscheidende Rolle spielen {svg_1}.

Überwindung der Multidrug-Resistenz

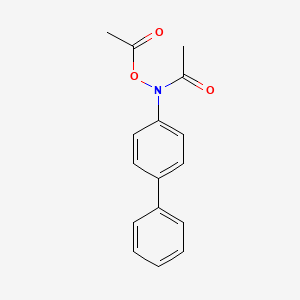

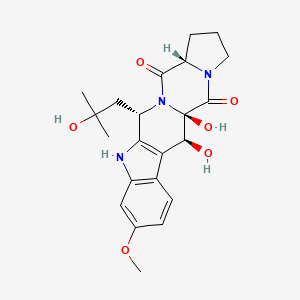

3’-Azido-ddC hat sich als vielversprechend erwiesen, um die Multidrug-Resistenz (MDR) in der Krebstherapie zu überwinden. Die 3’-NH2-Gruppe von Anthracyclinen, zu der 3’-Azido-ddC gehört, soll entscheidend für die P-gp-Bindung sein, ein Mechanismus, der an MDR beteiligt ist {svg_2}.

Synthese verschiedener Heterocyclen

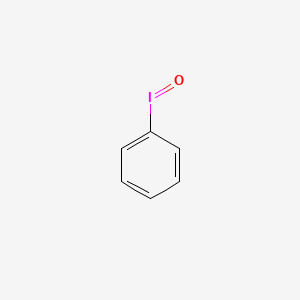

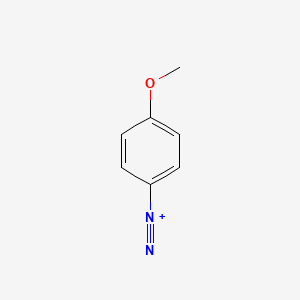

Organische Azide, wie z. B. 3’-Azido-ddC, wurden bei der Synthese verschiedener Heterocyclen verwendet. Diese Heterocyclen sind basische Fünf-, Sechs-, organometallische heterocyclische Ringsysteme und/oder deren kondensierte Analoga {svg_3}.

Hemmung von Plasmodium-Arten

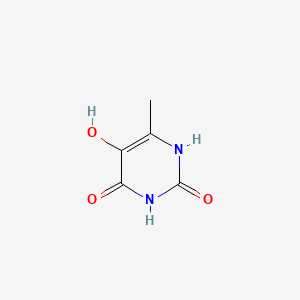

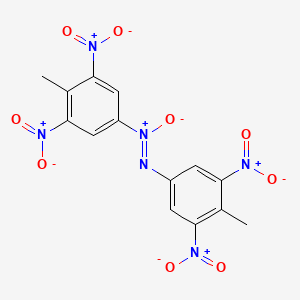

Das α-Anomer von 3’-Azido-2’,3’-Dideoxythymidin, ein Derivat von 3’-Azido-ddC, hat eine signifikante Hemmung des Wachstums von Plasmodium-Arten gezeigt, die die Parasiten sind, die für Malaria verantwortlich sind {svg_4}.

5. Synthese von 2′,3′-Dideoxynukleosid- und 2′,3′-Didehydro-2′,3′-Dideoxynukleosid-Derivaten 3’-Azido-ddC wird bei der Synthese von 2′,3′-Dideoxynukleosiden und 2′,3′-Didehydro-2′,3′-Dideoxynukleosid-Derivaten von Uracil, Thymin, Cytosin, Adenin und Hypoxanthin verwendet {svg_5}.

Synthese innovativer schmelzgiessbarer Sprengstoffe

Azidoalkyl-Funktionalitäten, wie sie in 3’-Azido-ddC vorkommen, wurden bei der Synthese innovativer schmelzgiessbarer Sprengstoffe verwendet {svg_6}.

Wirkmechanismus

Target of Action

The primary target of 3’-Azido-ddC is the virus-encoded reverse transcriptase . This enzyme plays a crucial role in the replication of retroviruses such as the Human Immunodeficiency Virus (HIV), making it a key target for antiviral drugs .

Mode of Action

3’-Azido-ddC interacts with its target through a process known as phosphorylation . It is converted into its corresponding 5’-triphosphates, which act as inhibitors of the reverse transcriptase . This inhibitory action prevents the virus from replicating its genetic material, thereby halting the progression of the infection .

Biochemical Pathways

The action of 3’-Azido-ddC primarily affects the HIV replication pathway . By inhibiting the reverse transcriptase, it disrupts the conversion of viral RNA into DNA, a critical step in the replication of retroviruses . This results in a decrease in the production of new virus particles.

Result of Action

The molecular and cellular effects of 3’-Azido-ddC’s action primarily involve the inhibition of HIV replication . By blocking the action of reverse transcriptase, it prevents the virus from replicating its genetic material and producing new virus particles . This can lead to a reduction in viral load and a slowing of disease progression.

Zukünftige Richtungen

Cyclonucleosides like “Cytidine, 3’-azido-2’,3’-dideoxy-” have found wide applications in medicinal chemistry and biochemistry as biocides as well as enzyme inhibitors and molecular probes. They have also found use as convenient synthetic tools for the preparation of new nucleoside analogues, enabling structural modifications of both the sugar ring and heterocyclic base .

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O3/c10-7-1-2-15(9(17)12-7)8-3-5(13-14-11)6(4-16)18-8/h1-2,5-6,8,16H,3-4H2,(H2,10,12,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEFKLOVIROQIL-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233443 | |

| Record name | Cytidine, 3'-azido-2',3'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84472-89-9 | |

| Record name | Cytidine, 3'-azido-2',3'-dideoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, 3'-azido-2',3'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3′-azido-ddC interact with HIV-1 reverse transcriptase, and what are the downstream effects?

A1: 3′-azido-ddC, after being phosphorylated to its active triphosphate form inside the cell, inhibits HIV-1 reverse transcriptase (RT), the viral enzyme essential for converting viral RNA into DNA. It does so by competing with the natural nucleotide, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Due to the presence of an azido group (N3) instead of a hydroxyl group (OH) at the 3' position of the sugar moiety, 3′-azido-ddC acts as a chain terminator, halting further DNA synthesis. [, ] This effectively blocks viral replication.

Q2: What specific mutations in HIV-1 RT are associated with resistance to 3′-azido-ddC?

A2: Research indicates that the V75I mutation in HIV-1 RT confers resistance to 3′-azido-ddC. This mutation was observed in in vitro selection experiments where HIV-1 was exposed to increasing concentrations of 3′-azido-ddC. Viruses carrying the V75I mutation showed a 5.9-fold increase in resistance to 3′-azido-ddC compared to the wild-type virus. []

Q3: How does the nucleoside base influence the development of resistance to 3′-azido-2′,3′-dideoxynucleosides?

A3: Studies using different 3′-azido-2′,3′-dideoxynucleosides, each with a different nucleobase (guanosine, cytidine, adenosine), have shown that the base significantly impacts the resistance profile. For instance, while a specific mutation (V75I) confers resistance to 3′-azido-ddC, different mutations emerge when the virus is challenged with 3′-azido-ddG (3′-azido-2′,3′-dideoxyguanosine). Interestingly, researchers were unable to induce resistance to 3′-azido-ddA (3′-azido-2′,3′-dideoxyadenosine), even at high intracellular concentrations of its active triphosphate form. [, ] This highlights the importance of the nucleobase in both the drug's mechanism of action and the development of resistance. This information can be valuable in designing new nucleoside RT inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.